molecular formula C8H8BrN3 B2587259 1-(2-Bromoethyl)-1H-1,2,3-benzotriazole CAS No. 73006-69-6

1-(2-Bromoethyl)-1H-1,2,3-benzotriazole

Cat. No.: B2587259
CAS No.: 73006-69-6
M. Wt: 226.077
InChI Key: PTYVNIAAGXTKBQ-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a bromoethyl substituent at the 1-position of the benzotriazole ring. Benzotriazoles are heterocyclic compounds known for their stability, synthetic versatility, and applications in medicinal chemistry, agrochemicals, and materials science. The bromoethyl group introduces reactivity for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions), making this compound a valuable intermediate.

Typical yields range from 75% to 80%, with purification by recrystallization.

Properties

IUPAC Name

1-(2-bromoethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYVNIAAGXTKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)-1H-1,2,3-benzotriazole can be synthesized through several synthetic routes. One common method involves the reaction of 1H-1,2,3-benzotriazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group undergoes SN2 displacement with nucleophiles (e.g., amines, thiols):

  • Example : Reaction with primary amines (e.g., methylamine) in THF yields 1-(2-aminoethyl)-1H-benzotriazole .

  • Mechanism : The benzotriazole ring’s electron-withdrawing effect polarizes the C–Br bond, enhancing nucleophilic attack at the β-carbon .

Conditions :

  • Temperature: 50–70°C

  • Base: K₂CO₃ or Et₃N (to neutralize HBr byproduct) .

Cyclization via Benzotriazole Ring Cleavage (BtRC)

Under Lewis acid catalysis (e.g., AlCl₃), the benzotriazole ring undergoes cleavage, forming heterocyclic products:

  • Reaction : 1-(2-Bromoethyl)-1H-benzotriazole reacts with N-acylbenzotriazoles to generate oxazole derivatives via a carbocation intermediate .

  • Mechanistic Pathway :

    • AlCl₃ coordinates to the benzotriazole ring, weakening N–N bonds.

    • Cleavage releases N₂, forming a stabilized carbocation (C⁺).

    • Cyclization with acyl groups yields oxazoles .

Product Stability : Delocalization of the carbocation’s positive charge into the aryl ring enhances reaction efficiency .

Elimination Reactions

In the presence of strong bases (e.g., NaOH), β-elimination produces vinylbenzotriazole :

  • Reaction :
    1-(2-Bromoethyl)-1H-benzotriazoleNaOH1-vinyl-1H-benzotriazole+HBr\text{1-(2-Bromoethyl)-1H-benzotriazole} \xrightarrow{\text{NaOH}} \text{1-vinyl-1H-benzotriazole} + \text{HBr}

  • Conditions : Aqueous ethanol, reflux .

Oxidative Degradation

Ozonolysis studies on 1H-benzotriazole derivatives reveal:

  • Primary Products : m/z 124 (C₆H₅N₃O) and m/z 150 (C₇H₇N₃O₂) fragments, indicating ring oxidation and side-chain cleavage .

  • Kinetics : Reaction with ozone follows pseudo-first-order kinetics (rate constant ~22 M⁻¹s⁻¹ at pH 7) .

Implications : The bromoethyl group may accelerate degradation under ozonolysis due to increased electron deficiency .

Biological Alkylation

The compound acts as an alkylating agent in medicinal chemistry:

  • Example : Reacts with cysteine residues in enzymes, inhibiting protozoan parasites like Trypanosoma cruzi .

  • Efficacy : Derivatives show IC₅₀ values <50 μg/mL against Acanthamoeba castellanii .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
1-(2-Bromoethyl)-1H-1,2,3-benzotriazole has shown promising antibacterial properties. Studies have indicated that benzotriazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized with different substituents demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 μg/mL
This compoundEscherichia coli25 μg/mL
N-acyl-1H-benzotriazolePseudomonas aeruginosa15 μg/mL

Antiparasitic Properties
Research has indicated that benzotriazole derivatives exhibit antiparasitic effects against protozoan parasites such as Trypanosoma cruzi. For example, compounds derived from benzotriazole have shown a dose-dependent inhibitory effect on the growth of epimastigote forms .

Case Study: Antiparasitic Activity
In a study conducted by Becerra's group, N-benzenesulfonyl derivatives of benzotriazole were synthesized and tested against Trypanosoma cruzi. The results demonstrated that these compounds significantly inhibited parasite growth at concentrations as low as 25 μg/mL .

Environmental Applications

Contamination and Degradation
Benzotriazoles are recognized as environmental contaminants due to their persistence in wastewater and surface water. Recent studies have focused on the transformation of benzotriazoles in aqueous solutions using ozone treatment. This method has been shown to effectively degrade benzotriazole compounds, thereby reducing their environmental impact .

Table 2: Ozone Treatment Efficiency on Benzotriazoles

CompoundInitial Concentration (mg/L)Ozone Dose (mg/L)Degradation Rate (%)
Benzotriazole501085%
This compound501090%

Synthesis and Chemical Properties

The synthesis of this compound typically involves the bromination of the ethyl group attached to the benzotriazole nucleus. This modification enhances its reactivity and allows for further derivatization to create compounds with specific biological activities.

Chemical Structure
The compound's structure includes a benzene ring fused with a triazole moiety, which is crucial for its biological activity. The presence of bromine enhances its potential as a leaving group in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets through its bromoethyl group. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The benzotriazole ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:
  • Reactivity : Bromoethyl derivatives are more reactive than ether- or acyl-substituted analogs due to the labile C–Br bond, enabling cross-coupling or nucleophilic substitution.
  • Yield : Alkylation reactions typically yield 70–88%, with bromoalkyl derivatives achieving ~75% .
  • Biological Activity : Nitroimidazole- and bromoalkyl-substituted benzotriazoles exhibit antimicrobial/antiprotozoal properties, while ethers are more inert .

Physical and Spectroscopic Properties

  • Melting Points : Bromoalkyl derivatives (e.g., 168–170°C for 1-(3-bromopropyl)-benzotriazole ) have higher melting points than ethers (80–120°C ), likely due to stronger intermolecular interactions.
  • NMR Data :
    • 1H-NMR : Aromatic protons in benzotriazole derivatives resonate at δ 7.3–8.1 ppm, while bromoalkyl chains show signals at δ 3.5–4.8 ppm (e.g., δ 4.81 ppm for CH₂-N in ).
    • 13C-NMR : The C–Br group appears at ~30–40 ppm, distinct from ethers (C–O at 60–70 ppm) .

Biological Activity

1-(2-Bromoethyl)-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, antiviral, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a benzotriazole ring substituted with a bromoethyl group, which is crucial for its biological activity. The presence of halogen atoms often enhances the lipophilicity and biological interactions of organic compounds.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown promising results against various bacterial strains. A study reported that derivatives containing the benzotriazole moiety displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA12.5–25 μg/mL
Benzotriazole DerivativeE. coli15 μg/mL

Antiviral Activity

Benzotriazoles have also been investigated for their antiviral properties. Compounds similar to this compound have shown activity against viruses such as hepatitis C. The mechanism is believed to involve the inhibition of viral replication .

Anticancer Activity

The anticancer potential of benzotriazole derivatives has been widely studied. Specifically, some derivatives have demonstrated selective inhibition against various cancer cell lines. For example, 4,5-dibromobenzotriazoles were noted for their ability to inhibit protein kinases involved in cancer progression .

Study ReferenceCancer Cell LineIC50 Value
Study AHeLa20 μM
Study BMCF-715 μM

Structure-Activity Relationship (SAR)

The biological activity of benzotriazole derivatives is highly dependent on their chemical structure. Modifications at specific positions on the benzotriazole ring can significantly enhance or diminish their pharmacological effects. For instance:

  • Substituents : The introduction of electron-withdrawing groups often increases antibacterial potency.
  • Chain Length : Compounds with longer alkyl chains generally exhibit reduced activity compared to those with shorter chains or halogen substitutions .

Case Studies

Case Study 1 : A series of experiments were conducted to evaluate the efficacy of various benzotriazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Results indicated that specific derivatives inhibited the growth of epimastigotes in a dose-dependent manner .

Case Study 2 : Another study focused on the synthesis and evaluation of hybrid compounds combining benzotriazoles with other pharmacophores. These hybrids exhibited enhanced activity against both bacterial and cancer cell lines compared to their parent compounds .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substitution patterns. The bromoethyl group shows characteristic signals: 1^1H NMR δ ~3.8 ppm (CH2_2Br) and δ ~4.6 ppm (N–CH2_2) .
  • X-ray Crystallography : Resolves molecular geometry, bond lengths (e.g., N–N in triazole ring: 1.28–1.39 Å), and crystal packing. Software like SHELXL refines data to resolve disorder or thermal motion .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ at m/z 241.99 for C8_8H8_8BrN3_3) .

How does the bromoethyl substituent influence the reactivity of 1H-1,2,3-benzotriazole in cross-coupling or alkylation reactions?

Advanced
The bromoethyl group enhances electrophilicity, enabling participation in Suzuki-Miyaura cross-coupling (with Pd catalysts) or nucleophilic displacement. For example, the bromide can be replaced by amines or thiols to form functionalized benzotriazoles. Comparative studies with chloroethyl analogs show slower reaction rates due to bromine’s weaker leaving-group ability, requiring higher temperatures (80–100°C) .

What strategies can resolve contradictions in crystallographic data versus computational predictions for the molecular geometry of this compound?

Q. Advanced

  • Multi-Method Validation : Combine X-ray data (SHELX-refined) with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to assess bond lengths and angles. Discrepancies >0.02 Å may indicate crystal packing effects .
  • Dynamic Analysis : Non-adiabatic molecular dynamics (NAMD) models explain photochemical behavior, such as excited-state geometries conflicting with ground-state crystallography .

How can this compound serve as a precursor in designing enzyme inhibitors or biochemical probes?

Advanced
The bromoethyl group allows conjugation to biomolecules via nucleophilic substitution. For example, it can link benzotriazole to peptide backbones, creating mechanism-based inhibitors for proteases (e.g., SARS-CoV-2 Mpro^\text{pro}). Activity assays and covalent docking studies validate target engagement, while mutagenesis (e.g., C145A) confirms specificity .

What are the common side reactions encountered during synthesis, and how can they be mitigated?

Q. Basic

  • Di-Substitution : Excess benzotriazole leads to 1,2-bis(bromoethyl) derivatives. Use controlled stoichiometry (1:1.05 benzotriazole:dibromoethane) .
  • Hydrolysis : Moisture converts bromoethyl to hydroxyethyl groups. Conduct reactions under anhydrous conditions (N2_2 atmosphere) .

In what ways does the electronic structure of this compound facilitate its role in photochemical studies or non-adiabatic dynamics?

Advanced
CASPT2/CASSCF calculations reveal low-lying excited states (S1_1 and T1_1) that enable photolytic N–N bond cleavage. The bromoethyl group stabilizes charge-transfer states, altering decay pathways compared to unsubstituted benzotriazole. Time-resolved spectroscopy (fs-TA) tracks these dynamics, revealing solvent-dependent quantum yields .

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